Diisopropyl (2,6-diisopropylphenyl)boronate

Organometallic chemistry Electrophilic borylation Steric parameter

Diisopropyl (2,6-diisopropylphenyl)boronate is an acyclic arylboronic ester with the formula (2,6-iPr₂C₆H₃)B(OiPr)₂ (C₁₈H₃₁BO₂), featuring a sterically demanding 2,6-diisopropylphenyl (Dipp) group bonded to boron and two isopropoxy ester moieties. It belongs to the broader class of organoboron reagents used predominantly in Suzuki–Miyaura cross-coupling, where the Dipp substituent imparts distinct steric shielding of the boron pz orbital relative to less hindered arylboronates.

Molecular Formula C18H31BO2
Molecular Weight 290.3 g/mol
Cat. No. B12503434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl (2,6-diisopropylphenyl)boronate
Molecular FormulaC18H31BO2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3
InChIKeyXUQAOLYUIIJVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl (2,6-diisopropylphenyl)boronate — Procurement-Relevant Identity, Class, and Handling Profile


Diisopropyl (2,6-diisopropylphenyl)boronate is an acyclic arylboronic ester with the formula (2,6-iPr₂C₆H₃)B(OiPr)₂ (C₁₈H₃₁BO₂), featuring a sterically demanding 2,6-diisopropylphenyl (Dipp) group bonded to boron and two isopropoxy ester moieties . It belongs to the broader class of organoboron reagents used predominantly in Suzuki–Miyaura cross-coupling, where the Dipp substituent imparts distinct steric shielding of the boron pz orbital relative to less hindered arylboronates [1]. Unlike the corresponding solid boronic acid (mp 167–172 °C), this acyclic ester is a distillable liquid, a physical-form difference that directly impacts handling, storage, and purification workflows .

Why Generic Substitution Fails for Diisopropyl (2,6-diisopropylphenyl)boronate — Steric, Hydrolytic, and Physical-Form Lock-In


Simply substituting 2,6-diisopropylphenylboronic acid, its pinacol ester, or an unhindered phenylboronic ester for Diisopropyl (2,6-diisopropylphenyl)boronate introduces measurable differences in steric environment, hydrolytic stability, and physical state that cascade into divergent coupling kinetics, handling requirements, and purification outcomes [1]. The Dipp group on this compound provides quantifiable steric shielding of the boron pz orbital that is absent in simple phenylboronates, directly altering electrophilicity and transmetalation behavior in Pd-catalyzed reactions [2]. Furthermore, acyclic diisopropyl esters hydrolyse under meaningfully different conditions than cyclic pinacol esters, making the choice of ester moiety a critical variable for reaction design and shelf-life management [3].

Quantitative Differentiation Evidence for Diisopropyl (2,6-diisopropylphenyl)boronate vs. Closest Analogs


Steric Shielding of Boron pz Orbital by Dipp Group vs. Unhindered Aryl Substituents

The 2,6-diisopropylphenyl (Dipp) group on the target compound provides measurably greater steric shielding of the boron pz orbital compared to unsubstituted phenyl or mono-ortho-substituted aryl groups. In a direct head-to-head study, N,N′-(2,6-diisopropylphenyl)-1-bromo-1,3,2-diazaborole was completely resistant to halide abstraction by [Et₃Si][closo-CB₁₁H₆Br₆] and did not borylate benzene or toluene, whereas the corresponding N,N′-bis(adamantyl) analog underwent halide abstraction and arene borylation. The reactivity disparity was attributed explicitly to greater steric shielding of the boron pz orbital by the Dipp substituent [1]. This steric effect directly translates to attenuated Lewis acidity and altered electrophilic reactivity for any Dipp-bearing boron center relative to less hindered arylboron compounds.

Organometallic chemistry Electrophilic borylation Steric parameter

Physical-Form Differentiation: Liquid Acyclic Ester vs. Solid Boronic Acid — Handling and Purification Implications

The target compound, Diisopropyl (2,6-diisopropylphenyl)boronate, is an acyclic diisopropyl ester that is a distillable liquid (bp ~264 °C at 760 mmHg for the analogous phenyl compound ), whereas the corresponding 2,6-diisopropylphenylboronic acid is a high-melting solid (mp 167–172 °C ). This physical-state difference has direct implications for purification: the ester can be purified by vacuum distillation, while the acid requires recrystallization or trituration. Additionally, the liquid ester may offer superior solubility in non-polar organic solvents compared to the solid acid, facilitating homogeneous reaction conditions in aprotic coupling media.

Chemical procurement Handling properties Physical state

Transmetalation Rate Modulation by Aryl Steric Bulk in Suzuki–Miyaura Coupling

A systematic study of arylboronic ester transmetalation in Suzuki–Miyaura coupling demonstrated that the structure of both the diol ester moiety and the aryl substituent dramatically influences the rate of boron-to-palladium transmetalation, with some esters undergoing transmetalation more than 20 times faster than the parent arylboronic acid [1]. While the study did not test the specific Dipp-substituted diisopropyl ester, the findings establish a class-level principle: sterically hindered aryl groups (such as ortho,ortho′-disubstituted phenyl) significantly alter the thermodynamics of Pd–O–B complex formation and the barrier to arene transfer. The 2,6-diisopropylphenyl group, with its two ortho isopropyl substituents, is expected to fall at the extreme high-steric-hindrance end of this continuum, meaning users should anticipate meaningfully different transmetalation kinetics compared to unhindered arylboronic esters or acids.

Suzuki–Miyaura coupling Transmetalation kinetics Steric effects

Hydrolytic Stability of Acyclic Diisopropyl Esters vs. Cyclic Pinacol/Pinanediol Esters

Acyclic boronic esters are generally more susceptible to hydrolysis than their cyclic counterparts [1]. A comparative study of boronic ester stability to hydrolysis demonstrated that pinanediol boronic esters are among the most hydrolytically stable, while simple acyclic esters hydrolyse more readily [2]. For procurement, this means the acyclic diisopropyl ester form of the Dipp-substituted compound will have a shorter shelf-life under ambient conditions and will require more rigorous exclusion of moisture during storage compared to the corresponding pinacol or pinanediol ester. However, this increased lability can be advantageous when the boronic acid is the desired reactive species, as it permits milder or faster in situ deprotection.

Boronic ester hydrolysis Stability comparison Acyclic vs cyclic ester

Highest-Confidence Application Scenarios for Diisopropyl (2,6-diisopropylphenyl)boronate Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Cross-Coupling Requiring Sterically Controlled Transmetalation Kinetics

When coupling a sterically congested aryl bromide or chloride where unhindered boronic esters undergo competing protodeboronation or homocoupling, the Dipp-substituted diisopropyl ester can provide attenuated transmetalation rates that favor the desired cross-coupling pathway [1]. Users should anticipate potentially longer reaction times or elevated temperatures compared to phenylboronic acid pinacol ester, and should screen catalyst systems (e.g., Pd/XPhos or Pd/P(t-Bu)₃) capable of accommodating ortho,ortho′-disubstituted arylboron reagents [2].

Synthesis of Sterically Shielded Boron-Containing Ligands and Intermediates

The Dipp group's demonstrated ability to sterically shield the boron pz orbital — as evidenced by the complete resistance of Dipp-substituted diazaboroles to halide abstraction [3] — makes this compound a suitable precursor for synthesizing N-heterocyclic boryloxy (NHBO) ligands and other sterically protected boron-centered species where uncontrolled electrophilic reactivity at boron must be suppressed [4].

Distillation-Based Purification Workflows Where Solid Boronic Acid Handling Is Impractical

For process chemistry or automated synthesis platforms requiring a liquid boron reagent amenable to purification by vacuum distillation (bp ~264 °C for the analogous phenyl ester), the acyclic diisopropyl ester form offers a distinct operational advantage over the solid 2,6-diisopropylphenylboronic acid (mp 167–172 °C) . The liquid physical state also facilitates precise volumetric dispensing in high-throughput experimentation.

Moisture-Sensitive Reaction Sequences Exploiting Facile Ester Hydrolysis

In synthetic sequences where the boronic acid is the ultimate reactive species but direct handling of the acid is complicated by poor solubility or dehydration to the boroxine, the acyclic diisopropyl ester can serve as a 'protected' precursor. Its relatively facile hydrolysis compared to cyclic esters [5] permits mild in situ deprotection, enabling telescoped reaction sequences without requiring a separate deprotection step or harsh acidic conditions.

Quote Request

Request a Quote for Diisopropyl (2,6-diisopropylphenyl)boronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.